

# A Comparative Spectroscopic Analysis of Trifluoromethoxy Aniline Isomers

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## Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethoxy)aniline

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of ortho-, meta-, and para-trifluoromethoxy aniline, complete with experimental data and protocols.

The positional isomerism of the trifluoromethoxy group on the aniline ring significantly influences the molecule's electronic environment, which is reflected in its spectroscopic data. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical and materials science. This guide provides a comparative analysis of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, IR, and Mass Spectrometry data for 2-(trifluoromethoxy)aniline, 3-(trifluoromethoxy)aniline, and 4-(trifluoromethoxy)aniline.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the three isomers of trifluoromethoxy aniline.

### $^1\text{H}$ NMR Data ( $\text{CDCl}_3$ )

Isomer	Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
2-	Aromatic H	6.80-7.25	m	-
NH <sub>2</sub>	3.95	br s	-	-
3-	Aromatic H	6.60-7.20	m	-
NH <sub>2</sub>	3.75	br s	-	-
4-[1]	Aromatic H (A)	6.983	d	8.8
Aromatic H (B)	6.575	d	8.8	-
NH <sub>2</sub> (C)	3.59	br s	-	-

### <sup>13</sup>C NMR Data (CDCl<sub>3</sub>)

Isomer	C1 (C-NH <sub>2</sub> )	C2	C3	C4	C5	C6	OCF <sub>3</sub>
2-	~144	~138 (C-OCF <sub>3</sub> )	~119	~127	~118	~121	~121 (q)
3-	~147	~112	~150 (C-OCF <sub>3</sub> )	~112	~130	~117	~121 (q)
4-[2]	~142	~122	~115	~143 (C-OCF <sub>3</sub> )	~115	~122	~121 (q)

### <sup>19</sup>F NMR Data (CDCl<sub>3</sub>)

Isomer	Chemical Shift ( $\delta$ ) ppm
2-	~ -58.0
3-	~ -57.8
4-	~ -58.5

## IR Spectroscopy Data (liquid film/neat)

Isomer	N-H Stretching (cm <sup>-1</sup> )	C-O Stretching (cm <sup>-1</sup> )	C-F Stretching (cm <sup>-1</sup> )	Aromatic C=C Stretching (cm <sup>-1</sup> )
2-	~3400, 3300	~1250	~1160	~1620, 1510
3-[3]	~3430, 3350	~1260	~1170	~1620, 1590
4-[4]	~3420, 3340	~1255	~1165	~1615, 1510

## Mass Spectrometry Data (EI)

Isomer	Molecular Ion (M <sup>+</sup> , m/z)	Major Fragment Ions (m/z)
2-	177	108, 80, 52
3-[3]	177	108, 80, 52
4-[1][4]	177	108, 80, 52

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the trifluoromethoxy aniline isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- **<sup>1</sup>H NMR Spectroscopy:** Spectra were acquired on a 400 MHz spectrometer. Data were collected with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- **<sup>13</sup>C NMR Spectroscopy:** Spectra were recorded at 100 MHz with proton decoupling. A spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds were used.

- $^{19}\text{F}$  NMR Spectroscopy: Spectra were obtained at 376 MHz without proton decoupling.

## Infrared (IR) Spectroscopy

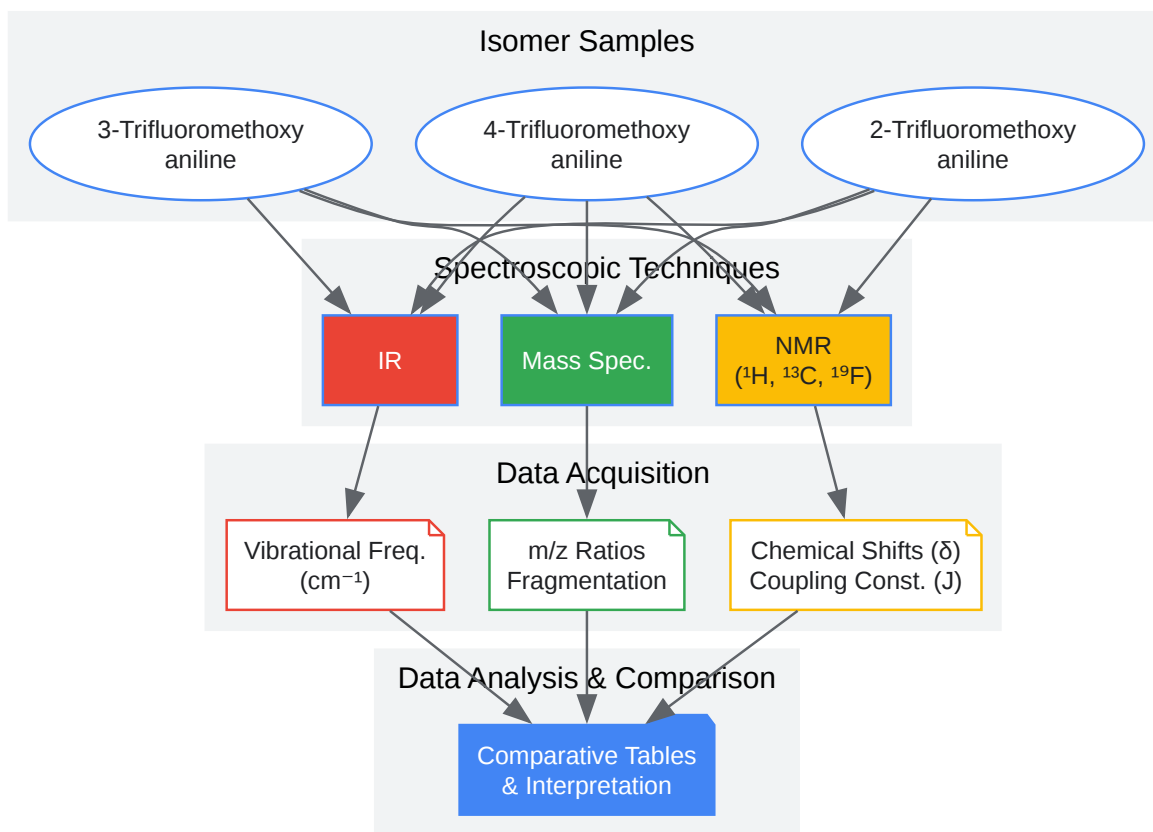
- Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
- Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of  $4000\text{--}400\text{ cm}^{-1}$ . A total of 16 scans were averaged to obtain the final spectrum with a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
- Ionization: Electron ionization (EI) was performed at 70 eV.
- Mass Analysis: The mass-to-charge ratio ( $m/z$ ) of the resulting ions was analyzed using a quadrupole mass analyzer.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of trifluoromethoxy aniline isomers.



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Caption: Workflow for Spectroscopic Comparison.

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